

Stability and storage guidelines for Methyl (S)-(+)-mandelate

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Compound of Interest

Compound Name: Methyl (S)-(+)-mandelate

Cat. No.: B127884

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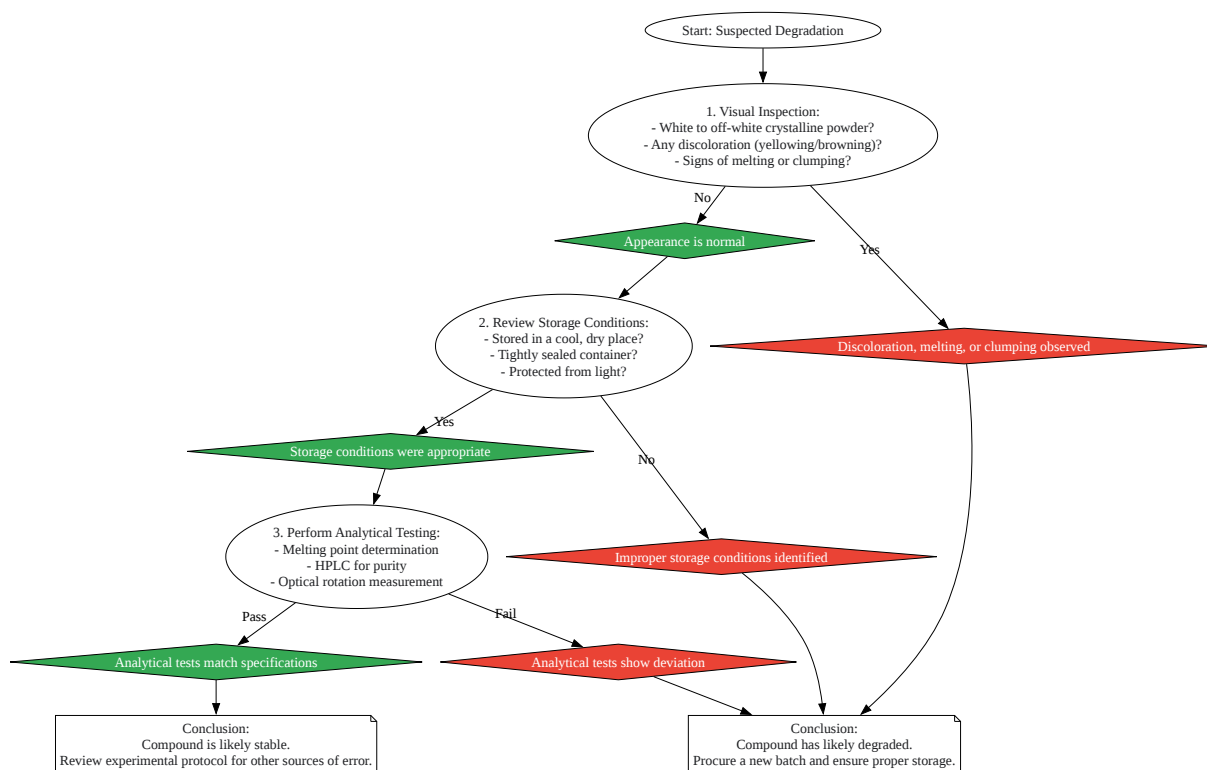
Technical Support Center: Methyl (S)-(+)-mandelate

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of **Methyl (S)-(+)-mandelate**.

Troubleshooting Guide

Issue: Unexpected Experimental Results or Suspected Degradation

If you are encountering inconsistent results or suspect that the integrity of your **Methyl (S)-(+)-mandelate** has been compromised, follow this troubleshooting workflow.



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Troubleshooting workflow for **Methyl (S)-(+)-mandelate** stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for **Methyl (S)-(+)-mandelate**?

A1: To ensure the stability of **Methyl (S)-(+)-mandelate**, it should be stored in a cool, dry, and well-ventilated area.^[1] The container must be kept tightly closed to prevent moisture absorption.^[1] While some suppliers recommend room temperature,^{[2][3][4]} others suggest refrigeration at 0-8 °C for optimal long-term stability.^[5]

Q2: Is **Methyl (S)-(+)-mandelate** sensitive to light or air?

A2: **Methyl (S)-(+)-mandelate** is generally considered to be stable to air and light.^[2] However, as a best practice for all chemicals, it is advisable to store it in an opaque or amber container and to minimize its exposure to the atmosphere by keeping the container well-sealed.

Q3: What are the signs of degradation?

A3: Physical signs of degradation can include a change in color from its typical white to off-white appearance, the presence of a noticeable odor, or a change in its physical state, such as clumping or melting.^[5] A significant deviation in its melting point or optical rotation from the specified values would also indicate degradation.

Q4: What is the expected shelf life of **Methyl (S)-(+)-mandelate**?

A4: The shelf life is not explicitly defined in the provided documentation. However, when stored under the recommended conditions (cool, dry, tightly sealed), it is expected to remain stable for an extended period.^[1] For critical applications, it is recommended to re-analyze the purity of the compound if it has been in storage for a long time.

Q5: Are there any known degradation pathways I should be aware of?

A5: While specific chemical degradation pathways from improper storage are not well-documented in the search results, the ester functional group in **Methyl (S)-(+)-mandelate** could be susceptible to hydrolysis in the presence of strong acids, bases, or prolonged exposure to moisture. In biological systems, there is a well-defined enzymatic degradation pathway for mandelic acid.^[6] This pathway involves enzymes such as mandelate racemase

and (S)-mandelate dehydrogenase, which convert it to benzoylformate and subsequently to other downstream products.[6][7]

Data Presentation

Physical and Chemical Properties of **Methyl (S)-(+)-mandelate**

| Property | Value | Source(s) |
|--|---|-----------------|
| Appearance | White to off-white crystalline powder/solid | [2][3][5] |
| Molecular Formula | C ₉ H ₁₀ O ₃ | [2][5] |
| Molecular Weight | 166.17 g/mol | [5][8] |
| Melting Point | 49-58 °C | [2][3][4][5][8] |
| Boiling Point | 138 °C at 16 mmHg | [2][3][4] |
| Optical Rotation [α] _D ²⁰ | +142° to +144° (c=1 or 2 in Methanol) | [3][4][5][8] |
| Storage Temperature | Room Temperature or 0-8 °C | [2][3][4][5] |
| Solubility | Sparingly soluble in Chloroform and Methanol | [2][3][4] |

Experimental Protocols

Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing the purity of **Methyl (S)-(+)-mandelate**. The exact parameters may need to be optimized for the specific equipment and columns available.

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, for example, a mixture of acetonitrile and 0.05% aqueous triethylamine (pH adjusted to 6.5 with phosphoric acid) in a 70:30 (v/v) ratio.[9]
- **Standard Solution Preparation:** Accurately weigh and dissolve a known amount of a reference standard of **Methyl (S)-(+)-mandelate** in the mobile phase to create a stock

solution of known concentration. Prepare a series of dilutions from the stock solution to generate a calibration curve.

- Sample Preparation: Accurately weigh and dissolve the **Methyl (S)-(+)-mandelate** sample to be tested in the mobile phase to a concentration within the range of the calibration curve.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is typically suitable.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detector: UV detector at 225 nm.[\[9\]](#)
 - Column Temperature: 25 $^{\circ}$ C.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components. The retention time of the sample peak should match that of the reference standard.

Protocol 2: Measurement of Optical Rotation

- Solution Preparation: Accurately weigh approximately 100 mg of **Methyl (S)-(+)-mandelate** and dissolve it in methanol to make a 10.0 mL solution ($c=1$).
- Instrument Setup: Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up. Calibrate the instrument with a blank (pure methanol).
- Measurement: Fill the polarimeter cell with the prepared solution, ensuring there are no air bubbles in the light path. Place the cell in the instrument and record the observed rotation.
- Calculation: Calculate the specific rotation using the formula: $[\alpha] = \alpha / (l \times c)$ Where:
 - $[\alpha]$ is the specific rotation.

- α is the observed rotation.
- l is the path length of the cell in decimeters.
- c is the concentration of the solution in g/mL.
- Comparison: Compare the calculated specific rotation to the specification range (+142° to +144°).^{[3][4][5][8]}

Signaling Pathways and Logical Relationships

Bacterial Degradation Pathway of Mandelic Acid

The following diagram illustrates the enzymatic degradation pathway of mandelic acid in bacteria, such as *Pseudomonas putida*.^{[6][7]} **Methyl (S)-(+)-mandelate** would first need to be hydrolyzed to (S)-mandelic acid to enter this pathway.

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Enzymatic degradation of mandelic acid in bacteria.

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